molecular formula C3H3F2NaO2S B13779856 Sodium 2-(difluoromethylthio)acetate

Sodium 2-(difluoromethylthio)acetate

Cat. No.: B13779856
M. Wt: 164.11 g/mol
InChI Key: RSTVPAUMPYQKKC-UHFFFAOYSA-M
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Description

Sodium 2-(difluoromethylthio)acetate (CAS: Not explicitly provided in evidence; molecular formula inferred as C₃H₃F₂O₂SNa) is a specialized organosulfur compound featuring a difluoromethylthio (-SCF₂H) group attached to an acetate backbone. It is primarily utilized as a key intermediate in synthesizing fluorinated pharmaceuticals, notably the β-lactam antibiotic Flomoxef (). The compound is synthesized via nucleophilic substitution, where chlorodifluoromethane reacts with ethyl thioglycolate in the presence of sodium ethoxide, followed by hydrolysis to yield the sodium salt (). Its structural uniqueness lies in the combination of sulfur and fluorine atoms, which confer distinct electronic and steric properties critical for its reactivity in medicinal chemistry.

Properties

Molecular Formula

C3H3F2NaO2S

Molecular Weight

164.11 g/mol

IUPAC Name

sodium;2-(difluoromethylsulfanyl)acetate

InChI

InChI=1S/C3H4F2O2S.Na/c4-3(5)8-1-2(6)7;/h3H,1H2,(H,6,7);/q;+1/p-1

InChI Key

RSTVPAUMPYQKKC-UHFFFAOYSA-M

Canonical SMILES

C(C(=O)[O-])SC(F)F.[Na+]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Sodium 2-(difluoromethylthio)acetate typically involves the reaction of difluoromethylthiol with sodium acetate under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and other side reactions. The product is then purified using standard techniques such as recrystallization or chromatography .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and automated systems to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency and minimize the production of by-products .

Chemical Reactions Analysis

Types of Reactions: Sodium 2-(difluoromethylthio)acetate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of Sodium 2-(difluoromethylthio)acetate involves its interaction with specific molecular targets and pathways. The difluoromethylthio group can form strong bonds with various biomolecules, leading to changes in their structure and function. This interaction can affect cellular processes such as enzyme activity, signal transduction, and gene expression .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The following compounds share structural or functional similarities with sodium 2-(difluoromethylthio)acetate, enabling a detailed comparison of their properties, applications, and hazards.

Structural and Functional Comparisons

Compound Name CAS Number Molecular Formula Functional Groups Key Applications Toxicity Profile
This compound N/A C₃H₃F₂O₂SNa Difluoromethylthio (-SCF₂H), acetate Pharmaceutical intermediate (Flomoxef synthesis) Limited data; likely moderate toxicity (handle with standard lab precautions)
Sodium Chloroacetate 3926-62-3 C₂H₃ClO₂·Na Chloro (-Cl), acetate Herbicides, organic synthesis Corrosive; causes skin/eye irritation
Sodium Fluoroacetate 62-74-8 C₂H₃FO₂·Na Fluoro (-F), acetate Rodenticide (Compound 1080) Extremely toxic (LD₅₀ ~2–10 mg/kg in mammals)
Ethyl 2-bromo-2,2-difluoroacetate 667-27-6 C₄H₅BrF₂O₂ Bromo (-Br), difluoro (-CF₂), ester Fluorinated building block Hazardous (irritant; avoid inhalation)
Methyl 2-hydroxyacetate 96-35-5 C₃H₆O₃ Hydroxyl (-OH), ester Solvent, organic synthesis Moderate toxicity (handle with ventilation)
Sodium Acetate 127-09-3 C₂H₃O₂·Na Acetate Buffer, food preservative Low toxicity (generally recognized as safe)

Biological Activity

Sodium 2-(difluoromethylthio)acetate is a compound that has garnered attention in recent years due to its potential biological activities, particularly in the fields of antimicrobial, anticancer, and antioxidant research. This article provides a detailed overview of its biological activity, supported by data tables and relevant case studies.

  • Molecular Formula : C₃H₃F₂NaO₂S
  • Molecular Weight : 164.11 g/mol
  • InChI : InChI=1S/C3H4F2O2S.Na/c4-3(5)8-1-2(6)7/h1H2,(H,6,7)/f/h4-5H;1*

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound. It has shown promising results against various bacterial strains. For instance, a study reported that compounds similar to this compound exhibited significant antibacterial activity against Escherichia coli and Staphylococcus aureus, with inhibition percentages reaching up to 91.3% and 90.5%, respectively .

Bacterial Strain Inhibition Percentage
E. coli91.3%
S. aureus90.5%

Anticancer Activity

The anticancer potential of this compound has been investigated in various cell lines. Notably, it demonstrated significant cytotoxicity in HepG2 liver cancer cells with an IC₅₀ value of approximately 3.57 µM, which is more potent than the commonly used chemotherapeutic agent Adriamycin (IC₅₀ = 4.50 µM) . This indicates a promising therapeutic index (TI) of 17, suggesting a favorable safety profile.

Cell Line IC₅₀ (µM) Therapeutic Index (TI)
HepG23.5717
Adriamycin4.50-

Antioxidant Activity

In addition to its antimicrobial and anticancer properties, this compound exhibits antioxidant activity. The compound has been shown to scavenge free radicals effectively in various assays, including DPPH and ABTS assays, with radical scavenging activities comparable to that of vitamin C . These findings suggest that it may play a role in protecting cells from oxidative stress.

Assay Type Radical Scavenging Activity (%)
DPPH96%
ABTS95%

Case Studies and Research Findings

A comprehensive review of the literature reveals several case studies that support the biological activity of this compound:

  • Case Study on Antimicrobial Efficacy : A study conducted by MDPI demonstrated that this compound exhibited comparable antimicrobial efficacy to standard drugs like clotrimazole and ampicillin .
  • Anticancer Mechanism Investigation : Research into the mechanisms of action revealed that this compound induces apoptosis in cancer cells through the activation of caspase pathways, highlighting its potential as a chemotherapeutic agent .

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